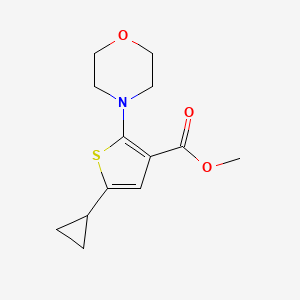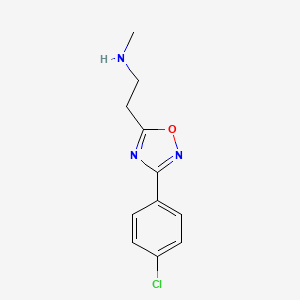
3-Methylhept-6-YN-2-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methylhept-6-YN-2-OL is an organic compound with the molecular formula C8H14O. It is a member of the alkyne family, characterized by the presence of a triple bond between carbon atoms. This compound is known for its unique structure, which includes a hydroxyl group (-OH) attached to the second carbon atom and a methyl group attached to the third carbon atom of the hept-6-yne chain.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylhept-6-YN-2-OL can be achieved through various synthetic routes. One common method involves the reaction of 3-methyl-1-butyne with formaldehyde in the presence of a base, followed by hydrogenation to yield the desired product. The reaction conditions typically include a temperature range of 0-25°C and a pressure of 1-2 atm.
Industrial Production Methods
Industrial production of this compound often involves the use of catalytic hydrogenation processes. This method ensures high yield and purity of the compound. The catalysts used in this process are usually palladium or platinum-based, and the reaction is carried out under controlled temperature and pressure conditions to optimize the production efficiency.
化学反応の分析
Types of Reactions
3-Methylhept-6-YN-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, resulting in alkenes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out in acidic or basic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is commonly used for reduction reactions.
Substitution: Halogenation reactions often use reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated or aminated derivatives.
科学的研究の応用
3-Methylhept-6-YN-2-OL has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.
作用機序
The mechanism of action of 3-Methylhept-6-YN-2-OL involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group allows it to form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the alkyne moiety can participate in cycloaddition reactions, leading to the formation of biologically active compounds. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
2-Methyl-6-hepten-3-yn-2-ol: Similar structure but with a double bond instead of a triple bond.
3-Methyl-1-pentyn-3-ol: Shorter carbon chain and different position of the hydroxyl group.
3,5-Dimethyl-1-hexyn-3-ol: Contains an additional methyl group and a different carbon chain length.
Uniqueness
3-Methylhept-6-YN-2-OL is unique due to its specific combination of a hydroxyl group, a methyl group, and a triple bond within a heptane chain. This unique structure imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
特性
分子式 |
C8H14O |
|---|---|
分子量 |
126.20 g/mol |
IUPAC名 |
3-methylhept-6-yn-2-ol |
InChI |
InChI=1S/C8H14O/c1-4-5-6-7(2)8(3)9/h1,7-9H,5-6H2,2-3H3 |
InChIキー |
DOPIVMQYVUQPSZ-UHFFFAOYSA-N |
正規SMILES |
CC(CCC#C)C(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


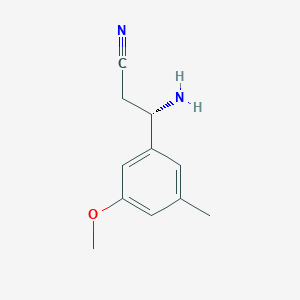
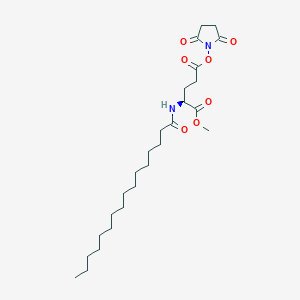


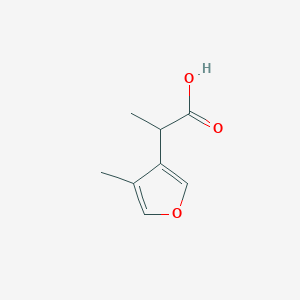
![4-[(5E)-5-[(4-nitrophenyl)methylidene]cyclopent-1-en-1-yl]morpholine](/img/structure/B13058929.png)
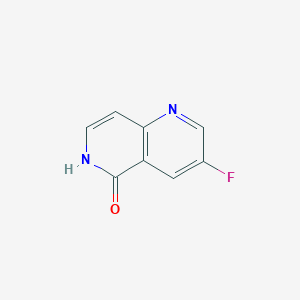
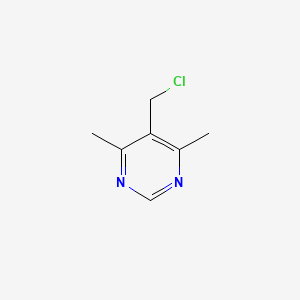



![(E)-N-{7-[(E)-2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxymethanimidamide](/img/structure/B13058972.png)
